6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

DAT Dopamine Transporter CNS Pharmacology

Researchers requiring a moderate-affinity DAT reference compound or an anti-virulence probe against S. aureus CrtN face limited availability of analytically validated, batch-consistent material. CAS 2104-81-6 resolves both needs as a cost-effective, gem-dimethyl-stabilized scaffold with no chiral complexity. - DAT IC50: 1100 nM, bridging low- and high-affinity probe windows for SAR library design. - CrtN IC50: 200 nM, 20-fold more potent than comparator 5c; minimal non-specific cytotoxicity at inhibitory concentrations. - CYP2C9/CYP2C19 IC50 >10,000 nM, enabling DDI risk mitigation from lead optimization stages.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 2104-81-6
Cat. No. B1295624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
CAS2104-81-6
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H16ClNO/c1-13(2)8-11(16)7-12(15-13)9-3-5-10(14)6-4-9/h3-6,12,15H,7-8H2,1-2H3
InChIKeyDTYKUDWWQYUHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one: Identity & Properties


6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one (CAS 2104-81-6) is a substituted piperidin-4-one derivative characterized by a 4-chlorophenyl substituent at the 6-position and gem-dimethyl substitution at the 2-position [1]. The compound has a molecular weight of 237.72 g/mol, a computed XLogP3-AA of 2, one hydrogen bond donor, and a topological polar surface area of 29.1 Ų [1]. It is also known by the synonym 6-(p-Chlorophenyl)-2,2-dimethyl-4-piperidone and the research code 4-CPVP [1]. The compound was discovered by C. Robin Ganellin and is synthesized from diacetonamine [2].

CNS MPO-aligned scaffold Low TPSA and moderate lipophilicity support CNS penetration studies.
Reduced stereochemical burden Gem-dimethyl eliminates C2 stereocenter, simplifying synthesis and QC.
Multi-target probe Reported DAT and CrtN inhibition with CYP2C9/CYP2C19 clean profile supports pathway-directed research.

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one: Target Engagement Differentiation


The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, but simple in-class substitution—even among closely related analogs—is not scientifically valid. The specific combination of a 2,2-gem-dimethyl motif and a 4-chlorophenyl substituent at the 6-position confers a unique, quantifiable pharmacological fingerprint that is not shared by unsubstituted piperidin-4-one or 4-chlorophenyl piperidines lacking the carbonyl and gem-dimethyl features. As demonstrated by the quantitative data below, this compound engages the dopamine transporter (DAT) at micromolar potency [1] and exhibits antibacterial activity via CrtN inhibition [2] while maintaining a favorable cytochrome P450 interaction profile [3]. These activities are not generalizable across the piperidin-4-one class; they are the product of the precise substitution pattern present in CAS 2104-81-6.

Substitution pattern mismatch
Piperidin-4-one analogs lacking 4-Cl-phenyl or gem-dimethyl may not reproduce DAT or CrtN activity.
Stereochemical complexity difference
2-Unsubstituted analogs carry an additional chiral center, which may affect batch consistency and QC.
CYP inhibition profile not generalizable
CYP2C9/CYP2C19 inhibition data are scaffold-specific; class transfer may require re-evaluation.

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one: Quantitative Evidence Analysis


Dopamine Transporter (DAT) Inhibition

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one inhibits rat dopamine transporter (DAT)-mediated dopamine reuptake with an IC50 of 1100 nM [1]. This potency is approximately 6.5-fold weaker than cocaine (IC50 170 nM) [2] and roughly 6.5-fold more potent than methylphenidate (IC50 7100 nM) [3] in comparable assay systems. The compound thus occupies a distinct potency niche among DAT inhibitors, providing a defined and reproducible activity benchmark for studies investigating structure-activity relationships (SAR) within piperidine-based monoamine transporter ligands [4].

DAT Inhibition
Cross-study comparable
IC50 1100 nM vs. cocaine 170 nM & methylphenidate 7100 nM (6.5× difference each).
Supports intermediate potency DAT SAR context.
Rat synaptosomal reuptake assay conditions.
DAT Dopamine Transporter CNS Pharmacology Monoamine Reuptake

CrtN Enzyme Inhibition

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one inhibits Staphylococcus aureus 4,4'-diapophytoene desaturase (CrtN) with an IC50 of 200 nM [1]. This represents a 20-fold improvement over the reported IC50 of 4000 nM for a structurally related piperidine-based CrtN inhibitor (Compound 5c) in a parallel assay system [2]. CrtN inhibition reduces staphyloxanthin biosynthesis, a key virulence factor in S. aureus pathogenesis [3].

CrtN Inhibition
Head-to-head
IC50 200 nM vs. compd 5c 4000 nM (20× more potent).
Supports CrtN anti-virulence screening context.
S. aureus CrtN enzyme assay (E. coli expressed).
Antibacterial Staphylococcus aureus CrtN Staphyloxanthin

CYP2C9 and CYP2C19 Interaction Profile

In human liver microsome assays, 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one exhibits minimal inhibition of CYP2C9 (IC50 >10,000 nM) [1] and CYP2C19 (IC50 >10,000 nM) [2]. This low inhibition liability is characteristic of the 2,2-gem-dimethylpiperidin-4-one scaffold and compares favorably to many marketed drugs that carry CYP2C9/CYP2C19 warnings (e.g., fluconazole inhibits CYP2C9 with IC50 ~200 nM; omeprazole inhibits CYP2C19 with IC50 ~500 nM) [3]. While a class-level inference, the consistently high IC50 values (>10 μM) across multiple CYP isoforms suggest a low probability of CYP-mediated drug-drug interactions.

CYP2C9/CYP2C19
Class-level inference
IC50 >10,000 nM (both isoforms).
Low CYP inhibition liability context.
Human liver microsome assay; LC/MS/MS.
ADME-Tox Drug-Drug Interaction CYP450 Metabolic Stability

Physicochemical Properties and CNS Penetration

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one possesses a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 29.1 Ų, and a molecular weight of 237.72 g/mol [1]. These values fall within the optimal ranges for central nervous system (CNS) penetration as defined by the CNS Multiparameter Optimization (CNS MPO) score: TPSA < 70 Ų, cLogP 2-5, and MW < 360 Da [2]. In contrast, the unsubstituted analog 2,2-dimethylpiperidin-4-one (MW 127.19, cLogP ~0.5) has significantly lower lipophilicity and higher TPSA-to-MW ratio, predicting poorer passive diffusion across the blood-brain barrier . The addition of the 4-chlorophenyl group in CAS 2104-81-6 specifically tunes the physicochemical profile for enhanced CNS accessibility relative to the core scaffold.

CNS Profile
Class-level inference
MW 237.72, cLogP 2, TPSA 29.1 Ų.
CNS MPO-aligned properties support CNS studies.
Computed properties (PubChem); CNS MPO score.
Physicochemical Properties CNS MPO Drug-likeness Blood-Brain Barrier

Synthetic Accessibility from Diacetonamine

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one is synthesized from diacetonamine, a readily available precursor formed via conjugate addition of ammonia to mesityl oxide [1]. This synthetic route has been validated in the literature and does not require complex chiral resolution steps, in contrast to many 4-arylpiperidine analogs that demand asymmetric hydrogenation or enzymatic resolution to establish stereocenters [2]. The gem-dimethyl substitution at the 2-position eliminates stereochemical complexity at that center, simplifying both synthesis and analytical characterization compared to 2-unsubstituted or 2-monosubstituted piperidin-4-ones which often exist as racemic mixtures requiring chiral separation .

Synthetic Route
Class-level inference
Diacetonamine precursor; one stereocenter (C6).
Simplified QC and batch consistency.
Validated literature route; no chiral resolution.
Organic Synthesis Building Block Diacetonamine Process Chemistry

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one: Research & Industrial Applications


Dopamine Transporter (DAT) SAR Studies

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one serves as a defined potency reference compound in DAT SAR programs. With an IC50 of 1100 nM against rat DAT [1], it occupies a potency window between high-affinity cocaine analogs (IC50 ~170 nM) [2] and lower-affinity methylphenidate derivatives (IC50 ~7100 nM) [3]. This intermediate activity, combined with its favorable CNS physicochemical profile (cLogP 2, TPSA 29.1 Ų) [4], makes it an ideal scaffold for systematic substitution studies aimed at optimizing DAT engagement while maintaining CNS penetration. Researchers investigating piperidine-based monoamine transporter inhibitors should prioritize CAS 2104-81-6 as a starting point for libraries where moderate DAT inhibition is the desired phenotypic anchor [5].

CrtN Inhibition Targeting Staphyloxanthin

The 200 nM IC50 against S. aureus CrtN [1]—20-fold more potent than comparator compound 5c [2]—positions 6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one as a high-priority chemical probe for anti-virulence research targeting staphyloxanthin production. In screening cascades for novel anti-Staphylococcal agents, CAS 2104-81-6 can serve as a reference inhibitor with established CrtN engagement. Its sub-micromolar potency allows for robust inhibition at concentrations unlikely to cause non-specific cytotoxicity in bacterial culture models [3]. Procurement of this compound is indicated for academic and industrial groups focused on disrupting S. aureus pathogenesis without selecting for antibiotic resistance.

CYP2C9/CYP2C19 Clean Scaffold

The demonstrated minimal inhibition of CYP2C9 and CYP2C19 (IC50 >10,000 nM in human liver microsomes) [1] identifies 6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one as a low-risk starting point for lead optimization programs concerned with drug-drug interaction (DDI) potential. In contrast to many heterocyclic scaffolds that carry intrinsic CYP inhibition liabilities requiring extensive structural mitigation, the 2,2-gem-dimethylpiperidin-4-one core appears inherently clean against these key metabolic enzymes [2]. Medicinal chemists can incorporate this scaffold into design strategies with confidence that CYP2C9/CYP2C19-mediated DDI risk will not dominate the optimization trajectory, allowing focus on potency and selectivity objectives [3].

Building Block for Piperidine Libraries

The validated synthetic route from diacetonamine [1] and the reduced stereochemical complexity conferred by the 2,2-gem-dimethyl substitution make CAS 2104-81-6 a cost-effective and analytically tractable building block for parallel synthesis and library generation. Compared to 2-unsubstituted or 2-monosubstituted piperidin-4-ones that require chiral separation or asymmetric synthesis, the procurement of 6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one reduces both synthetic effort and quality control burden [2]. This compound is particularly well-suited for high-throughput chemistry groups constructing piperidine-focused libraries for phenotypic or target-based screening.

Application
Selection Property
Validation Focus
DAT SAR studies
Intermediate DAT inhibition context
DAT reuptake assay benchmarking
CrtN anti-virulence research
CrtN enzyme inhibition context
Staphyloxanthin production assay endpoints
CYP interaction liability screening
CYP2C9/CYP2C19 inhibition profile context
Human liver microsome inhibition assays
Piperidine library building block
Reduced stereochemical complexity
Synthetic yield and chiral purity
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